molecular formula C24H18ClNO4 B2600552 3-(4-chlorophenyl)-9-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one CAS No. 929402-91-5

3-(4-chlorophenyl)-9-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one

Cat. No. B2600552
CAS RN: 929402-91-5
M. Wt: 419.86
InChI Key: SPMXCDJAJHIMAB-UHFFFAOYSA-N
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Description

This compound is a derivative of 9,10-Dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one. It has been reported to show anti-inflammatory activity . The compound is also related to 3-(4-Chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one .

Scientific Research Applications

Antifungal Activity

3-(4-Chlorophenyl)-4-substituted pyrazole derivatives: , including our compound of interest, were synthesized and tested for their in vitro antifungal activity . Some of these derivatives exhibited very good antifungal activity against four pathogenic strains of fungi . This suggests their potential as antifungal agents.

Antitubercular Properties

Interestingly, the same compounds demonstrated activity against the tested strain of Mycobacterium tuberculosis H37Rv . This finding indicates that 1,3,4-oxadiazoles and 5-pyrazolinones bearing a core pyrazole scaffold may hold promise as antitubercular agents .

1,2-Dihydroquinoline Synthesis

The catalyst-free reaction of 2-(4H-benzo[d][1,3]oxazin-4-yl)acrylates has been successfully achieved under mild conditions. Specifically, the reaction of these acrylates with sulfur ylides resulted in the formation of various 1,2-dihydroquinolines in generally high yields . This highlights the compound’s potential in synthetic chemistry.

properties

IUPAC Name

3-(4-chlorophenyl)-9-(4-methoxyphenyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18ClNO4/c1-28-18-8-6-17(7-9-18)26-12-20-22(30-14-26)11-10-19-23(27)21(13-29-24(19)20)15-2-4-16(25)5-3-15/h2-11,13H,12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPMXCDJAJHIMAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CC3=C(C=CC4=C3OC=C(C4=O)C5=CC=C(C=C5)Cl)OC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-chlorophenyl)-9-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one

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